molecular formula C22H16N4O B1204309 2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine

2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine

Cat. No. B1204309
M. Wt: 352.4 g/mol
InChI Key: FRBYEGJZPFGBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine is a member of benzofurans.

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of benzofuro[3,2-d]pyrimidine derivatives, closely related to 2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine, features a planar fused ring system. This planarity and the specific angles formed by its phenyl rings influence its molecular interactions, as observed in compounds like 2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one (Zhang, Liu, & Chen, 2009).

Synthesis and Chemical Properties

  • Benzofuro[3,2-d]pyrimidine derivatives can be synthesized through various chemical processes. For example, 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized using aza-Wittig reactions, indicating a versatile approach to modifying the benzofuro[3,2-d]pyrimidine structure for different scientific applications (Wang, Wang, He, Chen, & Hu, 2019).

Applications in Cancer Research

  • Some benzofuro[3,2-d]pyrimidine derivatives have been found to exhibit significant topoisomerase II inhibitory activity and cytotoxicity against various human cancer cell lines. This suggests potential applications in cancer research and treatment, highlighting the compound's relevance in medicinal chemistry (Thapa, Jahng, Park, Jee, Kwon, & Lee, 2013).

Electrophoretic Separation and Analysis

  • In analytical chemistry, benzofuro[3,2-d]pyrimidine derivatives have been used in the electrophoretic separation of substances. For instance, the separation of imatinib mesylate and related substances has been achieved using benzofuro[3,2-d]pyrimidine derivatives, demonstrating their utility in complex analytical procedures (Ye, Huang, Li, Xiang, & Xu, 2012).

Material Science Applications

  • Benzofuro[3,2-d]pyrimidine structures have been incorporated into novel polyimides, indicating their potential use in the development of new materials with desirable thermal and mechanical properties. This is significant for applications in material science, especially in creating high-performance polymers (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).

properties

Product Name

2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H16N4O/c1-2-8-16(9-3-1)21-25-19-17-10-4-5-11-18(17)27-20(19)22(26-21)24-14-15-7-6-12-23-13-15/h1-13H,14H2,(H,24,25,26)

InChI Key

FRBYEGJZPFGBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCC4=CN=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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